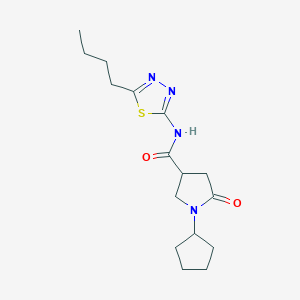
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, an important process in cancer cell metabolism. BPTES has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In
作用機序
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell growth and survival. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to decrease the levels of glutamate and lactate in cancer cells, which are important metabolites for cancer cell growth and survival. This compound has also been shown to decrease the levels of glutathione, an antioxidant that protects cancer cells from oxidative stress. This compound has been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged organelles and proteins.
実験室実験の利点と制限
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its specificity for glutaminase, its ability to inhibit cancer cell growth, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, this compound has several limitations, including its low solubility in water and its low bioavailability.
将来の方向性
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide. One direction is to develop more potent and selective inhibitors of glutaminase that have better pharmacokinetics and bioavailability. Another direction is to study the role of glutaminase in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the combination of this compound with other drugs, such as immunotherapy and targeted therapy, should be investigated to improve cancer treatment outcomes.
科学的研究の応用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in cancer research due to its ability to inhibit glutaminase, which is overexpressed in many types of cancer cells. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, including breast, lung, prostate, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-2-3-8-13-18-19-16(23-13)17-15(22)11-9-14(21)20(10-11)12-6-4-5-7-12/h11-12H,2-10H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMMJBFDWQYRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



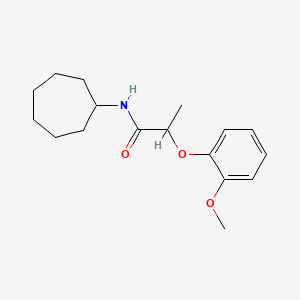
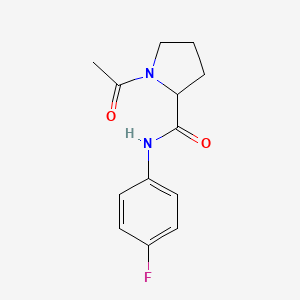
![N-(2-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4425404.png)
![2-{5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4425414.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide](/img/structure/B4425420.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B4425422.png)
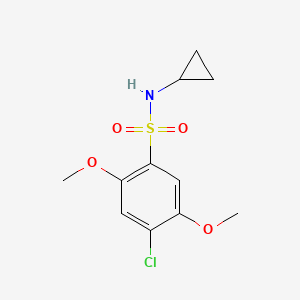
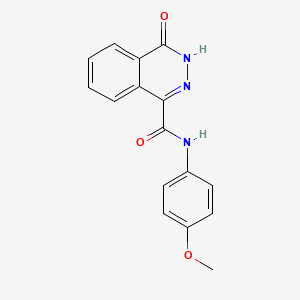
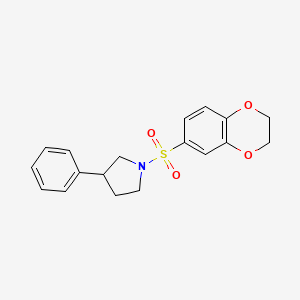
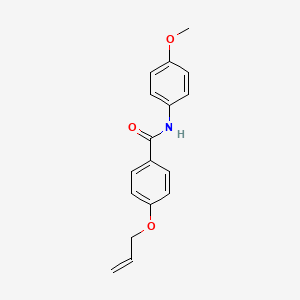
![1-[2-(2,4-dimethylphenoxy)propanoyl]pyrrolidine](/img/structure/B4425463.png)
![1-ethyl-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4425469.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4425474.png)
![3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425480.png)